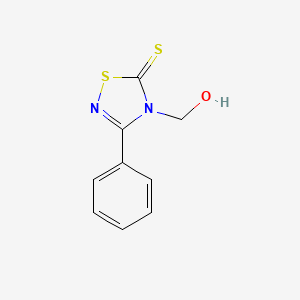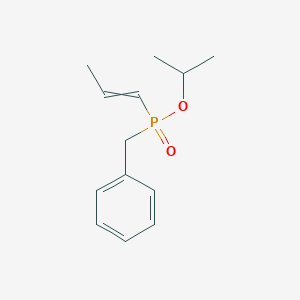
Propan-2-yl benzyl(prop-1-en-1-yl)phosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl benzyl(prop-1-en-1-yl)phosphinate is an organophosphorus compound known for its unique chemical structure and potential applications in various fields. This compound features a phosphinate group bonded to a propan-2-yl and a benzyl group, with a prop-1-en-1-yl substituent. Its distinct structure allows it to participate in a variety of chemical reactions, making it valuable in synthetic chemistry and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl benzyl(prop-1-en-1-yl)phosphinate can be achieved through several methods. One common approach involves the reaction of propan-2-yl phosphinate with benzyl chloride and prop-1-en-1-yl bromide under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial-scale production also emphasizes safety measures and environmental considerations to minimize waste and emissions.
Analyse Des Réactions Chimiques
Types of Reactions
Propan-2-yl benzyl(prop-1-en-1-yl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or phosphonates.
Reduction: Reduction reactions can convert the phosphinate group to phosphine or phosphine derivatives.
Substitution: The benzyl and prop-1-en-1-yl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphonates, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Propan-2-yl benzyl(prop-1-en-1-yl)phosphinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, especially in designing molecules with enhanced pharmacological properties.
Industry: It finds applications in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism by which propan-2-yl benzyl(prop-1-en-1-yl)phosphinate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphinate group can act as a ligand, binding to metal ions or active sites in enzymes, thereby modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Propan-2-yl benzyl(prop-2-en-1-yl)phosphinate
- Propan-2-yl benzyl(prop-1-yn-1-yl)phosphinate
- Propan-2-yl benzyl(prop-1-en-2-yl)phosphinate
Uniqueness
Propan-2-yl benzyl(prop-1-en-1-yl)phosphinate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Compared to similar compounds, it may exhibit different reactivity profiles in oxidation, reduction, and substitution reactions, making it valuable for tailored synthetic applications.
Propriétés
Numéro CAS |
183955-82-0 |
|---|---|
Formule moléculaire |
C13H19O2P |
Poids moléculaire |
238.26 g/mol |
Nom IUPAC |
[propan-2-yloxy(prop-1-enyl)phosphoryl]methylbenzene |
InChI |
InChI=1S/C13H19O2P/c1-4-10-16(14,15-12(2)3)11-13-8-6-5-7-9-13/h4-10,12H,11H2,1-3H3 |
Clé InChI |
FJBGEZJVIPZRCK-UHFFFAOYSA-N |
SMILES canonique |
CC=CP(=O)(CC1=CC=CC=C1)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{6-[(6-Chloro-9-methylacridin-2-yl)oxy]hexyl}hypofluorous amide](/img/structure/B12559298.png)
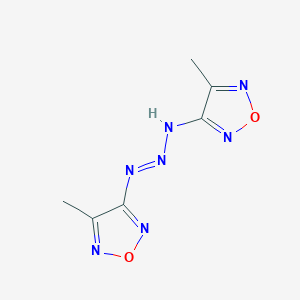
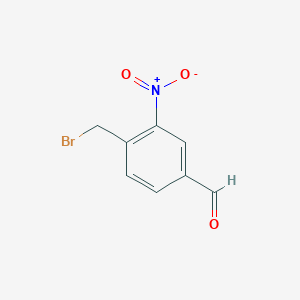
![3,3'-[Hexane-1,6-diylbis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B12559324.png)
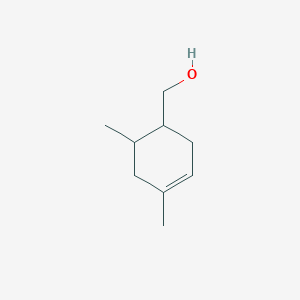
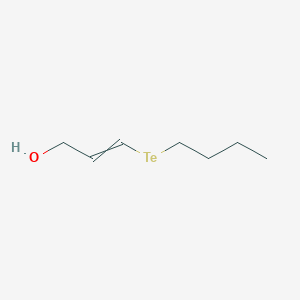
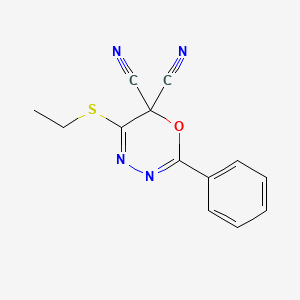
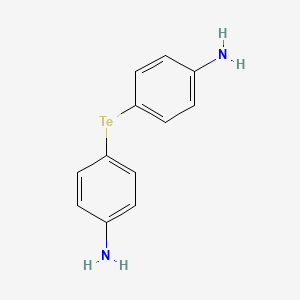



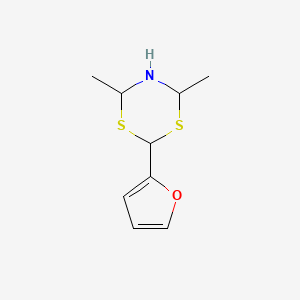
![1-[4-(Benzyloxy)phenyl]-3-[(hydroxymethyl)amino]prop-2-en-1-one](/img/structure/B12559361.png)
